5-Chloro-4-iodopyridin-2-amine
Overview
Description
5-Chloro-4-iodopyridin-2-amine is a useful research compound. Its molecular formula is C5H4ClIN2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4ClIN2/c6-3-2-9-5 (8)1-4 (3)7/h1-2H, (H2,8,9) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 254.46 . It is a solid at room temperature . It should be stored under an inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Amination Reactions and Rearrangements
- Amination of Halopyridines : A study by Pieterse and Hertog (2010) explored the amination of halopyridines, including 2-chloro and 2-iodopyridine, yielding corresponding aminopyridines. This process is crucial for the synthesis of various pyridine derivatives, with 5-chloro-4-iodopyridin-2-amine potentially playing a significant role (Pieterse & Hertog, 2010).
Catalysis and Chemical Synthesis
- Palladium-Catalyzed Aminations : Maes et al. (2002) conducted regioselective palladium-catalyzed aminations on chloro-iodopyridines, a process that could be relevant for this compound, yielding high yields and selectivity (Maes et al., 2002).
Synthesis of Complex Organic Structures
- Formation of Disubstituted Imidazopyridines : Kuethe et al. (2004) described the synthesis of disubstituted imidazopyridines, starting with palladium-catalyzed amination of 2-chloro-3-iodopyridine, which could involve this compound in similar synthetic routes (Kuethe, Wong, & Davies, 2004).
Structural Manifolds and Chemical Transformations
- Basicity Gradient-Driven Isomerization : Schlosser and Bobbio (2002) explored the isomerization of halopyridines, including this compound, to create various structural manifolds. This research highlights its versatility in synthesizing diverse pyridine derivatives (Schlosser & Bobbio, 2002).
Chemoselective Aminations
- Selective Amination of Polyhalopyridines : Ji, Li, and Bunnelle (2003) reported the selective amination of polyhalopyridines, like this compound, using palladium-xantphos complexes. This process is crucial for synthesizing specific pyridine-based compounds (Ji, Li, & Bunnelle, 2003).
Safety and Hazards
5-Chloro-4-iodopyridin-2-amine has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
While specific future directions for 5-Chloro-4-iodopyridin-2-amine are not mentioned in the search results, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mechanism of Action
Target of Action
It’s known that halogenated pyridines, such as this compound, often interact with various biological targets due to the presence of a reactive amine group and halogen atoms .
Mode of Action
The compound likely interacts with its targets through the reactive amine group and halogen atoms, offering multiple pathways for chemical interactions and transformations .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Properties
IUPAC Name |
5-chloro-4-iodopyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLVDYBLXQYWLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260667-65-9 | |
Record name | 5-Chloro-4-iodo-2-pyridinamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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